molecular formula C8H16N2 B2509327 8-Ethyl-1,5-diazabicyclo[3.2.1]octane CAS No. 1907-93-3

8-Ethyl-1,5-diazabicyclo[3.2.1]octane

Cat. No.: B2509327
CAS No.: 1907-93-3
M. Wt: 140.23
InChI Key: GFSRBWQVYIJFNL-UHFFFAOYSA-N
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Description

8-Ethyl-1,5-diazabicyclo[321]octane is a bicyclic organic compound with the molecular formula C8H16N2 It is a derivative of diazabicyclo[321]octane, characterized by the presence of an ethyl group at the 8th position

Mechanism of Action

Target of Action

The primary target of 8-Ethyl-1,5-diazabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

The specific mode of action of 8-Ethyl-1,5-diazabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a manner that leads to various biological activities .

Biochemical Pathways

The exact biochemical pathways affected by 8-Ethyl-1,5-diazabicyclo[32It is known that tropane alkaloids, which share the 8-azabicyclo[321]octane scaffold, can affect various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Ethyl-1,5-diazabicyclo[32The compound’s predicted density is 102±01 g/cm3 , which may influence its bioavailability.

Result of Action

The specific molecular and cellular effects of 8-Ethyl-1,5-diazabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to result in various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields 3,8-diazabicyclo[3.2.1]octane in 51-73% yield .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 8-Ethyl-1,5-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including cycloaddition, oxidation, and substitution reactions. The cycloaddition reactions with acrylate derivatives are particularly noteworthy .

Common Reagents and Conditions:

    Cycloaddition: Azomethine ylides and acrylate derivatives under mild conditions.

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Halogenated compounds and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted diazabicyclo[3.2.1]octane derivatives, which can be further transformed into more complex structures .

Scientific Research Applications

8-Ethyl-1,5-diazabicyclo[3.2.1]octane has several applications in scientific research:

Comparison with Similar Compounds

    1,5-Diazabicyclo[3.2.1]octane: The parent compound without the ethyl group.

    2,5-Diazabicyclo[2.2.2]octane: A structurally related compound with a different bicyclic framework.

    Tropane Alkaloids: Naturally occurring compounds with a similar bicyclic structure.

Uniqueness: 8-Ethyl-1,5-diazabicyclo[3.2.1]octane is unique due to the presence of the ethyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in binding affinity and selectivity compared to its analogs .

Properties

IUPAC Name

8-ethyl-1,5-diazabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-8-9-4-3-5-10(8)7-6-9/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSRBWQVYIJFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1N2CCCN1CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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